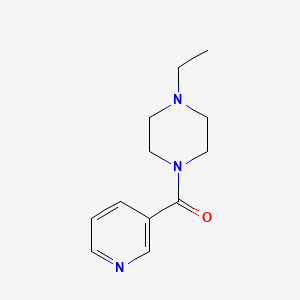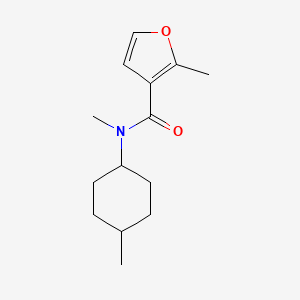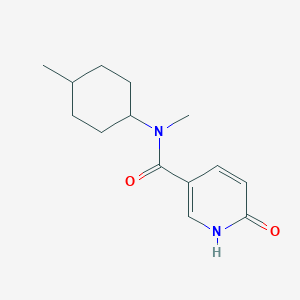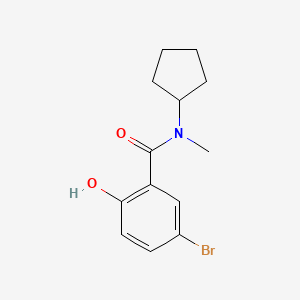
(4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone: is an organic compound that features a piperazine ring substituted with an ethyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone typically involves the reaction of 4-ethylpiperazine with 3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone is used as an intermediate in the synthesis of various organic compounds. It is also studied for its potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for further study in medicinal chemistry.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (4-Ethyl-1-piperazinyl)(5-methyl-3-pyridinyl)methanone
- (4-Methyl-1-piperazinyl)(3-pyridinyl)methanone
- (4-Ethyl-1-piperazinyl)(2-pyridinyl)methanone
Uniqueness: (4-Ethyl-1-piperazinyl)(3-pyridinyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-14-6-8-15(9-7-14)12(16)11-4-3-5-13-10-11/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFDEAWKFSSZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7503858.png)
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)


![N-[(3-chlorophenyl)methyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503883.png)


![N-ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503903.png)
